(S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] (S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c]
Brand Name: Vulcanchem
CAS No.: 464174-87-6
VCID: VC5977519
InChI: InChI=1S/C18H18N3O.BF4/c1-3-7-15(8-4-1)11-17-12-22-13-18-19-21(14-20(17)18)16-9-5-2-6-10-16;2-1(3,4)5/h1-10,14,17H,11-13H2;/q+1;-1/t17-;/m0./s1
SMILES: [B-](F)(F)(F)F.C1C([N+]2=CN(N=C2CO1)C3=CC=CC=C3)CC4=CC=CC=C4
Molecular Formula: C18H18BF4N3O
Molecular Weight: 379.17

(S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c]

CAS No.: 464174-87-6

Cat. No.: VC5977519

Molecular Formula: C18H18BF4N3O

Molecular Weight: 379.17

* For research use only. Not for human or veterinary use.

(S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c] - 464174-87-6

Specification

CAS No. 464174-87-6
Molecular Formula C18H18BF4N3O
Molecular Weight 379.17
IUPAC Name (5S)-5-benzyl-2-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate
Standard InChI InChI=1S/C18H18N3O.BF4/c1-3-7-15(8-4-1)11-17-12-22-13-18-19-21(14-20(17)18)16-9-5-2-6-10-16;2-1(3,4)5/h1-10,14,17H,11-13H2;/q+1;-1/t17-;/m0./s1
Standard InChI Key FGPCZOZPSRFEGN-RMRYJAPISA-M
SMILES [B-](F)(F)(F)F.C1C([N+]2=CN(N=C2CO1)C3=CC=CC=C3)CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s molecular formula, C₁₈H₁₈BF₄N₃O, reflects a complex architecture combining aromatic, heterocyclic, and ionic components . The core structure comprises:

  • A triazolo[3,4-c] oxazin-4-ium bicyclic system, where the triazole ring (three nitrogen atoms) is fused to an oxazinium ring (one oxygen and one nitrogen atom).

  • (S)-5-Benzyl and 2-phenyl substituents, introducing chirality at the 5-position and aromatic bulk.

  • A tetrafluoroborate (BF₄⁻) counterion balancing the positive charge on the oxazinium nitrogen .

The stereochemistry at the 5-position is explicitly (S), as denoted in the IUPAC name. This chirality is critical for interactions in enantioselective applications, though specific studies on its optical activity remain unpublished.

Structural Data

PropertyValue/DescriptorSource
IUPAC Name(5S)-5-benzyl-2-phenyl-6,8-dihydro-5H- triazolo[3,4-c] oxazin-4-ium; tetrafluoroborate
SMILESB-(F)(F)F.C1C([N+]2=CN(N=C2CO1)C3=CC=CC=C3)CC4=CC=CC=C4
InChIKeyFGPCZOZPSRFEGN-RMRYJAPISA-M
PubChem CID53469168

Synthesis and Characterization

Synthetic Routes

While detailed protocols are proprietary, the structure suggests a multi-step synthesis involving:

  • Formation of the triazole ring via cyclization of a hydrazine derivative with a nitrile or carbonyl compound.

  • Oxazinium ring construction through ring-closing reactions, possibly using epoxide intermediates or nucleophilic substitution.

  • Benzylation and phenyl introduction via Friedel-Crafts alkylation or Suzuki-Miyaura coupling for aromatic substituents.

  • Salt formation with tetrafluoroboric acid to yield the final ionic species .

A related compound, (S)-5-benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H- triazolo[3,4-c] oxazin-2-ium tetrafluoroborate (CAS: 925706-40-7), employs similar methodologies but substitutes phenyl with mesityl (2,4,6-trimethylphenyl) and adds methyl groups to the oxazinium ring . This demonstrates the modularity of the core structure for derivatization.

Analytical Characterization

Key characterization methods likely include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent integration and stereochemistry.

  • Mass Spectrometry: High-resolution MS to verify molecular ion and fragmentation patterns.

  • X-ray Crystallography: To resolve absolute configuration, though no public datasets are available .

Physicochemical Properties

Thermal Properties

ParameterValue/DescriptorSource
Melting PointNot reported
Boiling PointNot reported

Applications and Research Utility

Pharmaceutical Intermediate

The triazole moiety is a pharmacophore in antiviral and anticancer agents. While direct bioactivity data for this compound is absent, analogs like (S)-5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c] triazol-2-ium tetrafluoroborate (CAS: 960254-94-8) have been explored as kinase inhibitors . The benzyl and phenyl groups may modulate lipophilicity and target binding.

Asymmetric Catalysis

Chiral triazolo-oxazinium salts are employed as organocatalysts in enantioselective reactions. The (S)-configuration could induce stereochemical control in aldol or Mannich reactions, though specific examples require validation .

Hazard StatementPrecautionary MeasureSource
H302: Harmful if swallowedAvoid ingestion; use PPE
H315: Skin irritationWear gloves and protective clothing
H320: Eye irritationUse safety goggles
H335: Respiratory irritationUse in well-ventilated areas

Comparative Analysis with Analogous Compounds

Compound (CAS)Structural DifferencesPotential ApplicationsSource
925706-40-7Mesityl substituent; dimethyl oxaziniumEnhanced steric hindrance
960254-94-8Pyrrolo-triazole coreKinase inhibition

The phenyl-benzyl variant (464174-87-6) balances aromatic π-stacking and moderate steric bulk, positioning it as a versatile scaffold for further functionalization.

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